molecular formula C20H21BrN2O4 B2648023 (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1904631-96-4

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2648023
CAS No.: 1904631-96-4
M. Wt: 433.302
InChI Key: PWWAXVBTCYYALG-XBXARRHUSA-N
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Description

(E)-1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative featuring a pyrrolidine ring substituted with a 5-bromopyridinyloxy group and a 3,4-dimethoxyphenyl-propenone moiety.

Properties

IUPAC Name

(E)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4/c1-25-17-6-3-14(11-18(17)26-2)4-8-20(24)23-10-9-16(13-23)27-19-7-5-15(21)12-22-19/h3-8,11-12,16H,9-10,13H2,1-2H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWAXVBTCYYALG-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable electrophile under controlled conditions.

    Bromopyridine Derivative Preparation: The 5-bromopyridine-2-ol can be synthesized via bromination of pyridine-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The pyrrolidine intermediate is then coupled with the bromopyridine derivative using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Final Condensation: The resulting compound is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond in the propenone moiety, converting it to a single bond.

    Substitution: The bromine atom in the bromopyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MDA-MB-4531.95
HEPG22.36
MCF73.45

These values suggest that the compound effectively inhibits cell proliferation, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Preliminary studies indicate that similar pyrrolidine derivatives exhibit antibacterial effects against various strains:

Activity TypeTarget OrganismsReference
AntibacterialGram-positive bacteria
AntifungalVarious fungal strains

The presence of the bromine atom in the structure is thought to enhance its bioactivity, making it a promising candidate for developing new antimicrobial agents.

In Vitro Studies

A study conducted on synthesized derivatives of this compound revealed significant inhibition of bacterial growth while maintaining low cytotoxicity towards mammalian cells. This suggests a favorable therapeutic index for further development in antimicrobial therapies.

High-throughput Screening

In high-throughput screening assays, compounds similar to (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one were identified as potent inhibitors of key enzymes involved in cancer cell proliferation, highlighting their potential in cancer therapy.

Mechanism of Action

The mechanism by which (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromopyridine and dimethoxyphenyl groups suggests potential for both hydrophobic and hydrogen bonding interactions with target molecules.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Chalcone derivatives often vary in their heterocyclic cores, which significantly influence their physicochemical and biological properties.

  • (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (): Core Structure: Phthalazine replaces the pyrrolidine-pyridine system. Substituents: 2,3-Dimethoxyphenyl with a diaminopyrimidinylmethyl group. Key Properties: Melting point 122–124°C, synthesized via Pd(OAc)₂-catalyzed coupling (72% yield). Implications: The diaminopyrimidine group may enhance kinase inhibition, while the phthalazine core increases rigidity compared to the target compound’s flexible pyrrolidine .
  • (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one () :

    • Core Structure : Bromothiophene instead of bromopyridine.
    • Substituents : 2,3,4-Trimethoxyphenyl.
    • Implications : The thiophene’s electron-rich nature and trimethoxy substitution could improve solubility but reduce metabolic stability compared to the target’s dimethoxy group .
  • (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one () :

    • Core Structure : Furan and piperidine.
    • Substituents : 4-Chlorophenyl.
    • Key Properties : Molar mass 315.79 g/mol.
    • Implications : Piperidine’s larger ring size may alter conformational flexibility and lipophilicity relative to pyrrolidine .

Substituent Effects on Aromatic Rings

The position and nature of substituents on the phenyl ring critically impact electronic and steric properties.

  • 3-Bromo-4-methoxyphenyl () :

    • Bromine introduces halogen bonding, while the single methoxy group reduces steric hindrance compared to the target’s dimethoxy substitution .
  • 2,4-Dihydroxyphenyl () :

    • Polar hydroxyl groups increase solubility but may reduce membrane permeability relative to methoxy groups .

Biological Activity

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound characterized by its unique structural features, including a bromopyridine moiety, a pyrrolidine ring, and a propanone group. This compound has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data and research findings.

  • Molecular Formula : C20H21BrN2O4
  • Molecular Weight : 433.3 g/mol
  • CAS Number : 1904631-96-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromopyridine moiety can modulate the activity of specific enzymes, while the pyrrolidine ring enhances binding affinity and specificity. This dual action may lead to significant biological effects, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibit moderate to significant antimicrobial activities. For instance, studies have shown that derivatives with increased lipophilicity demonstrate enhanced antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models. This property is particularly relevant in the context of chronic inflammatory diseases.

Cholinesterase Inhibition

Preliminary studies indicate that related compounds can act as inhibitors of cholinesterase enzymes, which are crucial in neurodegenerative conditions such as Alzheimer's disease. For example, some derivatives have shown promising inhibitory activity against butyrylcholinesterase (BChE), suggesting potential therapeutic applications in cognitive disorders .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialModerate to significant against bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cholinesterase InhibitionModerate inhibitory activity against BChE

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various bromopyridine derivatives, (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one was tested against a panel of bacterial strains. Results indicated that the compound exhibited notable antibacterial activity comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory properties of this compound utilized lipopolysaccharide (LPS)-induced macrophage models. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one?

  • Methodology :

  • Stepwise Synthesis :

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF) to generate the pyrrolidin-1-yl scaffold .

Bromopyridine Coupling : Nucleophilic substitution between 5-bromo-2-hydroxypyridine and the pyrrolidine intermediate under reflux in aprotic solvents like THF .

Enone Formation : Condensation of the pyrrolidine-bromopyridine intermediate with 3,4-dimethoxyphenylacetyl chloride via Claisen-Schmidt reaction under basic catalysis (e.g., NaOH in ethanol) to yield the (E)-configured enone .

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) ensures >95% purity. Crystallization in ethanol/water mixtures can further enhance purity .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry (e.g., (E)-configuration) and bond angles. For example, similar enone derivatives show dihedral angles of 175–180° between aromatic rings .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~489.2 Da for C₂₃H₂₄BrN₂O₄) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Systematically modify the bromopyridine (e.g., replace Br with Cl or CF₃) and dimethoxyphenyl groups (e.g., replace OCH₃ with OH or F) to assess impact on target binding .
  • Biological Assays : Test derivatives in in vitro models (e.g., kinase inhibition assays, cytotoxicity screens) using IC₅₀ comparisons. For example, fluorophenoxy analogs showed enhanced kinase inhibition in related compounds .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., ATP-binding pockets) to guide synthetic prioritization .

Q. How should contradictory data on biological activity be resolved, particularly when oxidation/reduction byproducts are suspected?

  • Methodology :

  • Stability Profiling : Accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring to detect degradation products (e.g., oxidized pyrrolidine or reduced enone moieties) .
  • Byproduct Isolation : Use preparative TLC or column chromatography to isolate oxidation/reduction products (e.g., using KMnO₄ for oxidation or NaBH₄ for reduction) and retest their activity .
  • Mechanistic Clarification : Compare IC₅₀ values of pure compound vs. degraded samples in dose-response assays to quantify contribution of byproducts .

Q. What strategies are effective for studying the compound’s interaction with biological macromolecules?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to infer interaction mechanisms .
  • Cryo-EM/X-ray Co-crystallization : Resolve compound-protein complexes at atomic resolution to identify critical binding residues (e.g., hydrogen bonds with bromopyridine) .

Q. How does the compound’s three-dimensional conformation influence its pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Shake-flask method or HPLC-based assays to determine octanol/water partition coefficients, correlating with membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to estimate hepatic clearance .
  • CYP450 Inhibition Screening : Assess inhibition of major cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

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